molecular formula C27H29NO B590930 JWH-213 CAS No. 824959-83-3

JWH-213

Cat. No.: B590930
CAS No.: 824959-83-3
M. Wt: 383.5 g/mol
InChI Key: JAVDQKMSPNBPCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of JWH 213 involves several steps, starting with the preparation of the indole core. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

JWH 213 undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: JWH 213 serves as a valuable tool in the study of structure-activity relationships of synthetic cannabinoids. It helps in understanding the binding affinities and selectivities of different cannabinoid receptor ligands.

    Biology: In biological research, JWH 213 is used to investigate the physiological and pharmacological effects of synthetic cannabinoids on the endocannabinoid system. It aids in studying the modulation of cannabinoid receptors and their role in various biological processes.

    Medicine: JWH 213 has potential therapeutic applications in the treatment of conditions such as chronic pain, inflammation, and neurological disorders. Its ability to interact with cannabinoid receptors makes it a candidate for drug development.

    Industry: In the industrial sector, JWH 213 is used in the development of new synthetic cannabinoids for various applications, including pharmaceuticals and recreational products.

Mechanism of Action

JWH 213 exerts its effects by binding to cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, mood, appetite, and immune response. Upon binding to these receptors, JWH 213 activates intracellular signaling pathways, leading to the modulation of neurotransmitter release and other cellular responses. The specific molecular targets and pathways involved in the action of JWH 213 include the inhibition of adenylate cyclase, activation of mitogen-activated protein kinases (MAPKs), and modulation of ion channels .

Comparison with Similar Compounds

JWH 213 belongs to the naphthoylindole class of synthetic cannabinoids, which includes several other compounds with similar structures and pharmacological properties. Some of the similar compounds include:

    JWH 018: Known for its high affinity for CB1 receptors, JWH 018 is one of the most well-studied synthetic cannabinoids.

    JWH 073: This compound has a similar structure to JWH 213 but with a butyl group instead of a pentyl group, resulting in slightly different binding affinities and effects.

    JWH 250: Featuring a methoxyphenyl group, JWH 250 exhibits different receptor selectivity compared to JWH 213.

    JWH 081: This compound has a methoxynaphthalenyl group, leading to unique pharmacological properties.

JWH 213 stands out due to its specific structural features and binding affinities, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(4-ethylnaphthalen-1-yl)-(2-methyl-1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO/c1-4-6-11-18-28-19(3)26(24-14-9-10-15-25(24)28)27(29)23-17-16-20(5-2)21-12-7-8-13-22(21)23/h7-10,12-17H,4-6,11,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVDQKMSPNBPCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016886
Record name JWH-213
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824959-83-3
Record name JWH-213
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824959833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-213
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-213
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S7U3Q8S6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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